molecular formula C11H11N3O3 B2723706 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 386264-51-3

1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2723706
CAS No.: 386264-51-3
M. Wt: 233.227
InChI Key: GMCAEMVOKZCERW-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a methoxyphenyl group, a methyl group, and a carboxylic acid functional group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, often involving carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 1-(3-Hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects is often related to its ability to interact with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their activity and function. The methoxyphenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(3-Hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(3-Methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness: 1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring can enhance its electron-donating properties, affecting the compound’s overall stability and interaction with biological targets.

This comprehensive overview highlights the versatility and potential of this compound in various fields of research and industry

Properties

IUPAC Name

1-(3-methoxyphenyl)-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7-10(11(15)16)12-13-14(7)8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCAEMVOKZCERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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